
Acetyl 4-aminosalicylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetyl 4-aminosalicylic acid (also known as acetylsalicyl-4-aminobenzoic acid or PAS) is a chemical compound that has been used in scientific research for several decades. It is a derivative of salicylic acid and is known for its anti-inflammatory and analgesic properties.
Wirkmechanismus
The mechanism of action of acetyl 4-aminosalicylic acid is not fully understood. It is believed to work by inhibiting the production of prostaglandins and leukotrienes, which are chemicals that cause inflammation. It may also inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins.
Biochemische Und Physiologische Effekte
Acetyl 4-aminosalicylic acid has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to reduce the production of cytokines, which are proteins involved in the immune response. In addition, it has been shown to reduce the production of reactive oxygen species (ROS), which can cause tissue damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using acetyl 4-aminosalicylic acid in lab experiments is that it is relatively inexpensive and easy to synthesize. It has also been shown to have low toxicity in animal models. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on acetyl 4-aminosalicylic acid. One area of interest is its potential use in the treatment of IBD and RA. It may also have applications in the treatment of other inflammatory conditions, such as asthma and psoriasis. Another area of interest is its potential use as an antioxidant, due to its ability to reduce the production of ROS. Finally, further research is needed to fully understand its mechanism of action and to identify any potential side effects.
Synthesemethoden
Acetyl 4-aminosalicylic acid can be synthesized by reacting 4-aminosalicylic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction results in the formation of acetyl 4-aminosalicylic acid and acetic acid. The yield of the reaction can be improved by using a solvent such as chloroform or benzene.
Wissenschaftliche Forschungsanwendungen
Acetyl 4-aminosalicylic acid has been used in several scientific research studies. It has been investigated for its anti-inflammatory and analgesic properties. It has also been studied for its potential use in the treatment of inflammatory bowel disease (IBD) and rheumatoid arthritis (RA).
Eigenschaften
CAS-Nummer |
102338-89-6 |
|---|---|
Produktname |
Acetyl 4-aminosalicylic acid |
Molekularformel |
C9H9NO4 |
Molekulargewicht |
195.17 g/mol |
IUPAC-Name |
2-acetyloxy-4-aminobenzoic acid |
InChI |
InChI=1S/C9H9NO4/c1-5(11)14-8-4-6(10)2-3-7(8)9(12)13/h2-4H,10H2,1H3,(H,12,13) |
InChI-Schlüssel |
OGBZOXBEULJKHF-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C(C=CC(=C1)N)C(=O)O |
Kanonische SMILES |
CC(=O)OC1=C(C=CC(=C1)N)C(=O)O |
Andere CAS-Nummern |
102338-89-6 |
Verwandte CAS-Nummern |
102338-90-9 (Sodium) |
Synonyme |
acetyl 4-aminosalicylic acid acetyl 4-aminosalicylic acid, sodium salt acetyl-p-aminosalicylic acid acetyl-para-aminosalicylic acid AcPAS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



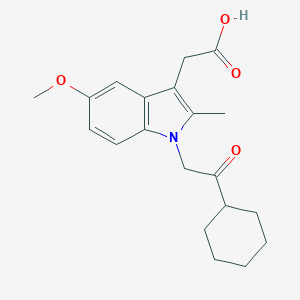

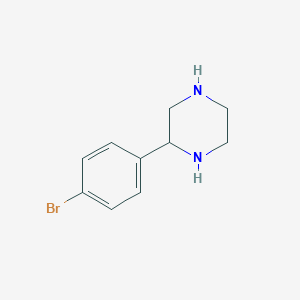
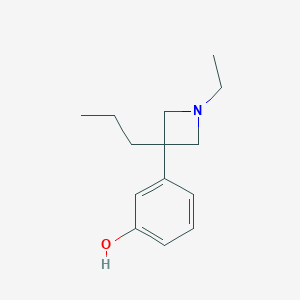
![1H-Indole-5-acetonitrile, 3-[2-(dimethylamino)ethyl]-](/img/structure/B12451.png)

![[4-(4-Nonoxyphenyl)phenyl] 4-octan-2-yloxybenzoate](/img/structure/B12454.png)
![methyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate](/img/structure/B12456.png)
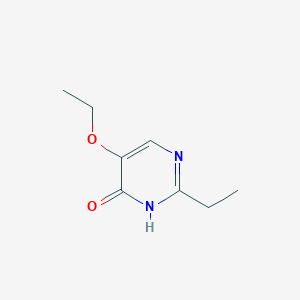


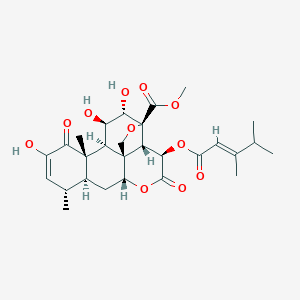
![1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene](/img/structure/B12469.png)
